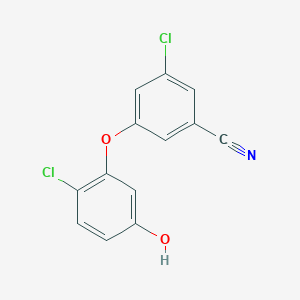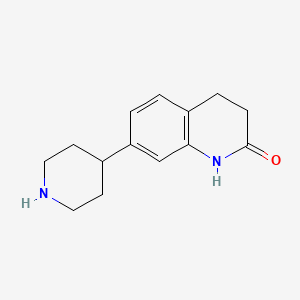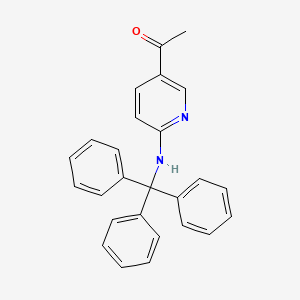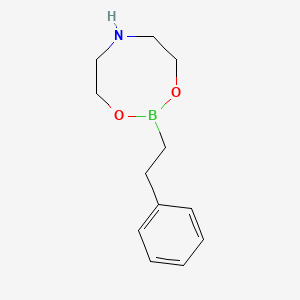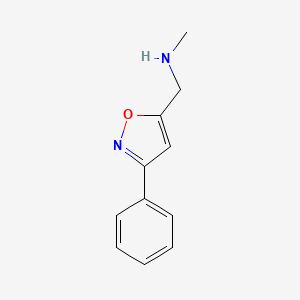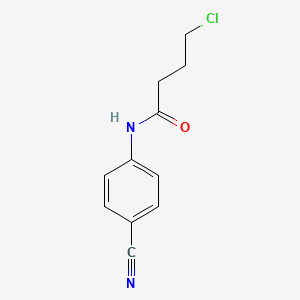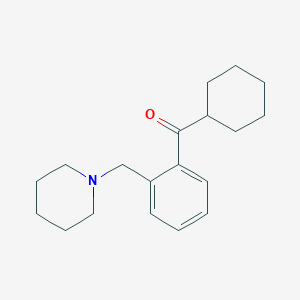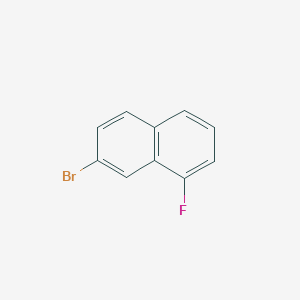
7-Bromo-1-fluoronaphthalene
概要
説明
7-Bromo-1-fluoronaphthalene is a compound that has been shown to be an efficient and multigram scalable cross-coupling reaction target molecule . It is a toxic compound .
Synthesis Analysis
The methodology for the synthesis of this chemical is based on the Buchwald reaction . This reaction involves a palladium-catalyzed cross-coupling of an organobromide with an organophosphine .Molecular Structure Analysis
The molecular structure of 7-Bromo-1-fluoronaphthalene consists of a naphthalene core with a bromine atom substituted at the 7th position and a fluorine atom at the 1st position . The molecular formula is C10H6BrF .Chemical Reactions Analysis
7-Bromo-1-fluoronaphthalene has been shown to be an efficient and multigram scalable cross-coupling reaction target molecule . The Buchwald reaction, which involves a palladium-catalyzed cross-coupling of an organobromide with an organophosphine, is used in its synthesis .Physical And Chemical Properties Analysis
7-Bromo-1-fluoronaphthalene is a colorless, combustible liquid . It is insoluble in water . The exact melting point and boiling point are not available in the resources.科学的研究の応用
Vibrational Spectra Analysis
A study by Krishnakumar, Prabavathi, and Muthunatesan (2008) employed density functional theory (DFT) to analyze the FTIR and FT-Raman spectra of 1-bromo 4-fluoronaphthalene. Their research focused on interpreting the spectra using normal coordinate analysis, providing insights into the vibrational modes of such compounds (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Chemical Synthesis and Reactions
In 2005, Leroux, Mangano, and Schlosser described the synthesis of 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl from 3-bromo-1-fluoronaphthalene, highlighting the compound's utility in organic synthesis and reactions with alkyllithium compounds (Leroux, Mangano, & Schlosser, 2005).
Pharmaceutical Synthesis
Magano, Akin, Chen, Giza, Moon, and Saenz (2008) reported a practical synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride using 1-Boc-piperazine and 1-bromo-7-fluoronaphthalene. This study is significant for pharmaceutical synthesis, offering a safer and scalable method (Magano et al., 2008).
Fungal Metabolism Studies
Cerniglia, Miller, Yang, and Freeman (1984) explored the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, revealing how a fluoro substituent affects fungal metabolism. This research is valuable for understanding biotransformation processes (Cerniglia, Miller, Yang, & Freeman, 1984).
Catalytic Reactions in Organic Chemistry
Guo, Kong, Kanno, He, Nakajima, and Takahashi (2006) studied the defluorination of 1-fluoronaphthalene using a transition metal catalyst system. This research contributes to the understanding of catalytic reactions in organic chemistry (Guo et al., 2006).
Safety And Hazards
特性
IUPAC Name |
7-bromo-1-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEKQYGCPGZKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305056 | |
| Record name | 7-bromo-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-fluoronaphthalene | |
CAS RN |
319-04-0 | |
| Record name | NSC168912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-bromo-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



